molecular formula C7H5F2I B1429161 1,5-Difluoro-3-iodo-2-methylbenzene CAS No. 1188412-99-8

1,5-Difluoro-3-iodo-2-methylbenzene

Cat. No. B1429161
M. Wt: 254.02 g/mol
InChI Key: AKWRGQLQFYKOAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Difluoro-3-iodo-2-methylbenzene is a chemical compound with the molecular formula C7H5F2I . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The InChI code for 1,5-Difluoro-3-iodo-2-methylbenzene is 1S/C7H5F2I/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 . This indicates that the compound has a benzene ring with two fluorine atoms, one iodine atom, and one methyl group attached to it.


Physical And Chemical Properties Analysis

1,5-Difluoro-3-iodo-2-methylbenzene has a molecular weight of 254.02 g/mol . It is a brown liquid and should be stored at temperatures between 0-5°C .

Scientific Research Applications

Organometallic Chemistry and Catalysis

Partially fluorinated benzenes, like fluorobenzenes, have been recognized for their potential in organometallic chemistry and transition-metal-based catalysis. The presence of fluorine substituents alters the electron density on the benzene ring, affecting its ability to bind to metal centers. This property allows these compounds to serve as non-coordinating solvents or ligands in metal complexes, facilitating various catalytic and C-H or C-F bond activation reactions. These reactions are essential for organic synthesis, highlighting the importance of such compounds in developing new catalytic methods (Pike, Crimmin, & Chaplin, 2017).

Fluorination Reactions

The fluorination of organic compounds is a key reaction in organic chemistry, given the significance of fluorinated molecules in pharmaceuticals and agrochemicals. Techniques utilizing compounds like 1,5-Difluoro-3-iodo-2-methylbenzene may be involved in the fluorination of 1,3-dicarbonyl compounds, offering a practical and convenient method for introducing fluorine atoms into organic molecules. This process underscores the utility of partially fluorinated benzenes in synthesizing complex fluorinated structures, which are highly valued in medicinal chemistry (Kitamura, Kuriki, Morshed, & Hori, 2011).

properties

IUPAC Name

1,5-difluoro-3-iodo-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2I/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWRGQLQFYKOAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1I)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Difluoro-3-iodo-2-methylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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